
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-(p-tolyl)ethyl)aniline, commonly known as INPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of INPO is not fully understood. However, studies have suggested that INPO exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. INPO's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane. The neuroprotective effects of INPO are thought to be mediated through its antioxidant properties.
Biochemical and Physiological Effects:
INPO has been shown to have minimal toxicity in vitro and in vivo studies. Moreover, studies have indicated that INPO does not induce genotoxicity, mutagenicity, or cytotoxicity. INPO has also been shown to have a low binding affinity to human serum albumin, indicating its potential for high bioavailability and distribution.
Vorteile Und Einschränkungen Für Laborexperimente
INPO's advantages in lab experiments include its high potency, low toxicity, and potential for high bioavailability and distribution. However, INPO's limitations include its limited solubility in water, which may affect its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for INPO research, including its potential use as a therapeutic agent for cancer, bacterial infections, and neurodegenerative diseases. Moreover, further studies are needed to explore the mechanism of action of INPO and its potential for drug development. Additionally, the development of INPO analogs with improved solubility and efficacy may enhance its potential for therapeutic applications.
Conclusion:
In conclusion, INPO is a novel compound with promising potential in various scientific research areas. Its high potency, low toxicity, and potential for high bioavailability and distribution make it an attractive candidate for drug development. Further research is needed to explore its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of INPO involves the reaction of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline with p-toluenesulfonyl chloride and triethylamine in dichloromethane followed by the reaction with N-ethyl-N-(4-hydroxyphenyl)propanamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dimethylformamide. The final product is obtained after purification through flash chromatography.
Wissenschaftliche Forschungsanwendungen
INPO has shown promising results in various scientific research areas, including cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that INPO has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. INPO has also demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Moreover, INPO has shown neuroprotective effects against oxidative stress-induced damage in neuronal cells.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12(2)19-22-20(27-23-19)16-9-10-17(18(11-16)24(25)26)21-14(4)15-7-5-13(3)6-8-15/h5-12,14,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFIIYNRUHGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

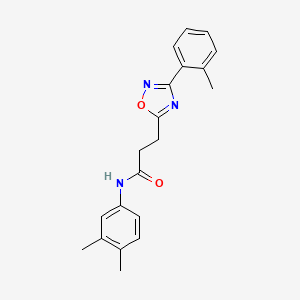
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)


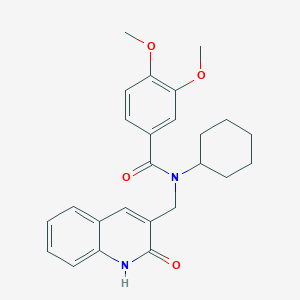
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)
![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)

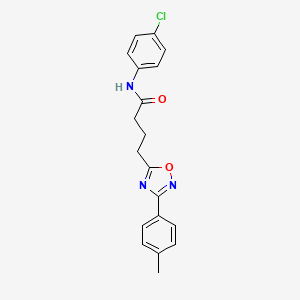
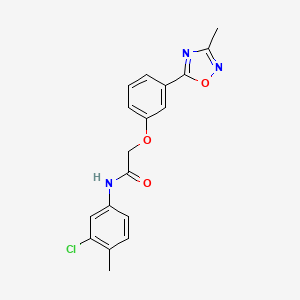
![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)
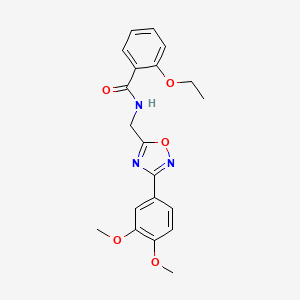
![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)